4-Fluoro-2-methylphenylacetic acid

Catalog No.
S759151
CAS No.
407640-40-8
M.F
C9H9FO2
M. Wt
168.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-methylphenylacetic acid

CAS Number

407640-40-8

Product Name

4-Fluoro-2-methylphenylacetic acid

IUPAC Name

2-(4-fluoro-2-methylphenyl)acetic acid

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C9H9FO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

KOZXQTAPRQFRLT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)CC(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(=O)O
  • Medicial Chemistry

    The presence of the phenylacetic acid group suggests possible applications in the development of new drugs. Phenylacetic acid derivatives have been explored for their potential roles in treating various conditions, including metabolic disorders, neurodegenerative diseases, and cancer []. The introduction of fluorine and methyl groups can alter the properties of the molecule, potentially leading to new therapeutic effects.

  • Material Science

    Organic acids with aromatic rings can be used as building blocks in the synthesis of complex molecules with unique properties. These molecules can find applications in various fields, including the development of new materials for electronics, optics, and sensors [].

  • Radiochemistry

    The fluorine atom in 4-Fluoro-2-methylphenylacetic acid makes it a potential candidate for radiolabeling. Radiolabeled molecules are used in various scientific techniques, including positron emission tomography (PET) for medical imaging and radiotracer studies for investigating biological processes [].

4-Fluoro-2-methylphenylacetic acid has the molecular formula C₉H₉FO₂ and a molecular weight of approximately 168.16 g/mol. This compound features a phenyl ring substituted with a fluorine atom at the para position and a methyl group at the ortho position relative to the carboxylic acid functional group. It is commonly used as a building block in organic synthesis and has been noted for its utility in proteomics research .

There is no current information available on the specific mechanism of action of 4-F-2-MPhAcOH. Without knowledge of its intended use, it's difficult to speculate on its biological interactions or potential targets.

  • Irritating properties: They may irritate skin, eyes, and respiratory passages upon contact or inhalation.
  • Moderate toxicity: Ingestion may cause nausea, vomiting, and other gastrointestinal issues.
Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles, leading to diverse derivatives.

The specific reactivity often depends on the conditions and the presence of catalysts or other reagents.

Several methods exist for synthesizing 4-Fluoro-2-methylphenylacetic acid:

  • Fluorination of 2-Methylphenylacetic Acid: This method involves introducing a fluorine atom into the aromatic ring using fluorinating agents.
  • Direct Acylation: Starting from 4-fluorotoluene, acylation reactions can yield the desired product.
  • Grignard Reaction: Utilizing Grignard reagents can also facilitate the formation of this compound through nucleophilic attack on appropriate carbonyl substrates.

Each method may vary in yield and purity depending on reaction conditions and reagents used .

4-Fluoro-2-methylphenylacetic acid is primarily used as a synthetic intermediate in organic chemistry. Its applications include:

  • Synthetic Building Block: Used in the synthesis of pharmaceuticals and agrochemicals.
  • Research Tool: Employed in proteomics for studying protein interactions and functions.
  • Potential Drug Development: Investigated for potential therapeutic properties due to its structural characteristics .

Several compounds share structural similarities with 4-Fluoro-2-methylphenylacetic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-Fluoro-4-methylphenylacetic acidC₉H₉FO₂Fluorine at the ortho position; different biological activity potential.
4-Chloro-2-methylphenylacetic acidC₉H₉ClO₂Chlorine instead of fluorine; different reactivity profile.
3-Fluoro-2-methylphenylacetic acidC₉H₉FO₂Fluorine at the meta position; varying pharmacological properties.

The uniqueness of 4-Fluoro-2-methylphenylacetic acid lies in its specific substitution pattern, which may influence its reactivity and biological activity compared to these similar compounds .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Fluoro-2-methylphenylacetic acid

Dates

Last modified: 08-15-2023

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